1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one
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Overview
Description
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one typically begins with benzenesulfonyl chloride and 2-hydroxypropylpyrrolidin-2-one as the primary reactants.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The reaction may require a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods:
Scale-Up: For industrial-scale production, the reaction is performed in large reactors with continuous monitoring of temperature and pH to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The hydroxy group in the compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzenesulfonyl group can undergo reduction to form a sulfonic acid derivative using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrolidin-2-one ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Benzenesulfonyl-2-hydroxypropylpyrrolidin-2-one carboxylic acid.
Reduction: Benzenesulfonyl-2-hydroxypropylpyrrolidin-2-one sulfonic acid.
Substitution: Various substituted pyrrolidin-2-one derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
The mechanism by which 1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one exerts its effects depends on its specific application. For instance, in biological studies, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds: Other sulfonamide derivatives, such as sulfanilamide and sulfapyridine.
Uniqueness: Unlike many sulfonamides, 1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one features a hydroxypropyl group, which imparts unique chemical properties and reactivity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-11(9-14-8-4-7-13(14)16)10-19(17,18)12-5-2-1-3-6-12/h1-3,5-6,11,15H,4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVZSIGBJJKZGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CS(=O)(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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